2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound is a novel triazole-pyrimidine hybrid . It contains a 1,2,4-triazole moiety, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The compound also contains a benzyl group, a methoxyphenyl group, and a chloro-fluorophenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carbothioamide to form a 1,2,4-triazole-3-thiol, which is then alkylated to form the final product . The alkylation step is often performed in alkaline conditions using a suitable alkylating agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a benzyl group, a methoxyphenyl group, and a chloro-fluorophenyl group . The exact structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely involve the formation of a 1,2,4-triazole ring through the reaction of an amine with a carbothioamide, followed by alkylation to introduce the benzyl, methoxyphenyl, and chloro-fluorophenyl groups .Future Directions
Properties
IUPAC Name |
2-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S/c1-32-19-10-8-18(9-11-19)30-22(13-16-5-3-2-4-6-16)28-29-24(30)33-15-23(31)27-17-7-12-21(26)20(25)14-17/h2-12,14H,13,15H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIMDSHXMSEEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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